3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring a 4-chlorophenyl group at position 3 and a pyrrolidine ring at position 4. The pyrrolidine is substituted with a 4-propylphenylsulfonyl group at its 1-position. The 1,2,4-oxadiazole core is known for its metabolic stability and ability to act as a bioisostere for ester or amide groups, making it valuable in medicinal chemistry . The sulfonyl-pyrrolidine moiety enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and protein binding .
Properties
Molecular Formula |
C26H24N4O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3 |
InChI Key |
PEAPDWGIBILFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Amidoxime Synthesis
4-Chlorobenzonitrile reacts with hydroxylamine in ethanol or methanol under mild acidic conditions to form the amidoxime intermediate.
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzonitrile | EtOH | 25–40°C | 2–4 hr | ~85–90 |
Step 2: Sulfonyl-Pyrrolidine Carboxylic Acid Preparation
The sulfonyl-pyrrolidine moiety is synthesized via nucleophilic substitution:
-
Sulfonylation : 2-Pyrrolidinone reacts with 4-propylphenylsulfonyl chloride in a basic medium (e.g., NaHCO₃) to form 1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-one.
-
Carboxylation : Introduction of a carboxylic acid group via bromoacetate esterification followed by hydrolysis.
| Reaction Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfonylation | 4-Propylphenylsulfonyl chloride, NaHCO₃, H₂O | 1-[(4-Propylphenyl)sulfonyl]pyrrolidin-2-one | ~70–75 |
| Bromoacetate Addition | Ethyl bromoacetate, K₂CO₃, DMF | Ethyl 2-(1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl)acetate | ~65–70 |
| Hydrolysis | NaOH (aq.), reflux | 2-(1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl)acetic acid | ~85–90 |
Coupling and Cyclization
The carboxylic acid is activated and coupled to the amidoxime, followed by cyclodehydration.
Step 3: Activation and Coupling
The carboxylic acid is activated using EDC/HOAt or DCC to form an active ester, which reacts with the amidoxime.
| Reagents | Solvent | Time | Yield (%) |
|---|---|---|---|
| EDC, HOAt, DMF | DMF | 12–24 hr | ~75–80 |
Step 4: Cyclodehydration
The O-acylamidoxime intermediate undergoes cyclodehydration under basic conditions (e.g., NaOH in borate buffer) or with dehydrating agents like P₂O₅.
| Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|
| NaOH, pH 9.5 | 90°C | 2 hr | ~60–65 |
| P₂O₅, toluene | 110°C | 6 hr | ~70–75 |
Purification and Characterization
The final product is purified via recrystallization or chromatography and characterized using IR, ¹H/¹³C NMR, and HRMS .
Key Spectral Data
| Technique | Observed Peaks/Shifts (δ) |
|---|---|
| ¹H NMR | 7.69–7.45 (m, Ar-H), 4.2–4.0 (m, pyrrolidine CH₂), 2.8–2.6 (m, pyrrolidine CH₂), 1.1–0.9 (t, propyl CH₃) |
| ¹³C NMR | 167.2 (C=O), 138.2 (SO₂), 126.5–123.2 (Ar-C), 58.9 (pyrrolidine C₂), 43.2–42.1 (pyrrolidine CH₂) |
| IR | 1685 cm⁻¹ (C=O), 1385 cm⁻¹ (SO₂ asym), 1158 cm⁻¹ (SO₂ sym), 1026 cm⁻¹ (C-O) |
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclodehydration, reducing reaction times to 15–30 minutes with comparable yields.
DNA-Conjugated Synthesis
For combinatorial libraries, DNA-linked aryl nitriles undergo amidoxime formation and O-acylation, followed by cyclization under mild conditions.
Challenges and Optimization
-
Side Reactions : Competing hydrolysis of the sulfonyl group under basic conditions.
-
Purification : Silica gel chromatography is essential due to the compound’s polarity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-phenylethyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl-Pyrrolidine Group
Compound A : 3-(4-Chlorophenyl)-5-{1-[(4-Chlorophenyl)Sulfonyl]Pyrrolidin-2-yl}-1,2,4-Oxadiazole
- Key Differences : Replaces the 4-propylphenyl group with a 4-chlorophenylsulfonyl.
- Impact: Molecular Weight: Increases slightly (due to Cl vs. C3H7 substitution). Synthetic Accessibility: 4-Chlorophenylsulfonyl chloride is more reactive than 4-propylphenyl analogs, simplifying synthesis .
Compound B : 4-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(3,4-Dimethoxyphenyl)Pyrrolidin-2-one
- Key Differences : Replaces the sulfonyl-pyrrolidine with a pyrrolidin-2-one and substitutes the oxadiazole’s 3-position with a 2-chlorophenyl group.
- Bioactivity: Dimethoxyphenyl groups are associated with enhanced CNS penetration, suggesting divergent therapeutic applications compared to the target compound .
Variations in the 1,2,4-Oxadiazole Core
Compound C : 3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(4-Nitrophenyl)Acryloyl]Piperidine
- Key Differences : Replaces the sulfonyl-pyrrolidine with a piperidine-acryloyl group.
- Impact: Electronic Effects: The nitro group introduces strong electron-withdrawing effects, altering the oxadiazole’s reactivity .
Compound D : 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide
- Key Differences : Uses a 1,3,4-oxadiazole core with a sulfanyl acetamide side chain.
- Impact :
Biological Activity
3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H19ClN2O2S |
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-amine |
| InChI Key | CZOJYFJDJDFZAC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, which can lead to significant physiological effects. For instance, derivatives of the oxadiazole ring have shown inhibitory potency against enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA), which are implicated in various diseases including cancer and inflammatory conditions .
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities:
-
Anticancer Activity :
- Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, a study reported that certain synthesized oxadiazoles exhibited cytotoxic activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
- Specific compounds have been shown to target NF-kB signaling pathways, leading to reduced cell proliferation and increased apoptosis in hepatocellular carcinoma (HCC) cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various oxadiazole derivatives, two compounds were identified as particularly effective against multiple cancer cell lines, achieving growth inhibition percentages of 98.74% and 95.37% at a concentration of . These results indicate strong potential for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
A series of oxadiazole derivatives were tested for their antimicrobial properties against Mycobacterium bovis BCG. The most active compounds displayed significant inhibition of both active and dormant states of the bacteria, suggesting their potential as antitubercular agents .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole?
- Methodology : Optimized synthesis involves multi-step reactions, including cyclization and sulfonylation. For example:
Cyclization : React 4-chlorophenyl-substituted precursors with hydroxylamine to form the 1,2,4-oxadiazole core.
Sulfonylation : Introduce the 4-propylphenylsulfonyl group via coupling reactions using catalysts like DCC (dicyclohexylcarbodiimide) in anhydrous conditions.
- Characterization : Use elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- ¹H-NMR : Analyze proton environments to confirm substituent positions (e.g., sulfonyl-pyrrolidine integration).
- LC-MS : Verify molecular weight and purity (>95% by HPLC).
- X-ray crystallography (if available): Resolve crystal structures to confirm stereochemistry, as demonstrated in related pyrazoline derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Approach :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric methods.
- Reference protocols from structurally similar oxadiazole derivatives showing activity against microbial strains .
Advanced Research Questions
Q. How can computational methods predict the biological activity and pharmacokinetics of this compound?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). Compare binding affinities with known inhibitors.
- ADME analysis : Predict absorption, distribution, and metabolism using tools like SwissADME. Focus on logP (lipophilicity) and CYP450 interactions .
- Example : A study on triazole derivatives achieved 70% similarity to drug-like properties in ADME predictions .
Q. How to address contradictions in reported biological activity data across studies?
- Resolution strategy :
Systematic review : Compare experimental conditions (e.g., assay type, concentration ranges).
Control standardization : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity).
Structural analogs : Analyze discrepancies using SAR data from related compounds (e.g., oxadiazole vs. pyrazole derivatives) .
- Case study : Variations in reaction solvents (DMF vs. THF) led to divergent yields in pyrrolidine-sulfonylation reactions .
Q. What strategies optimize synthetic yield while managing steric hindrance?
- Approach :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalysis : Employ Pd-mediated coupling for efficient sulfonylation.
- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
Q. How does electronic configuration influence reactivity in nucleophilic substitution reactions?
- Analysis :
- Electron-withdrawing groups (e.g., sulfonyl) deactivate the oxadiazole ring, reducing electrophilicity.
- Steric maps : Use DFT calculations to model charge distribution and predict reactive sites.
- Case example : Fluorophenyl-substituted analogs showed enhanced reactivity due to inductive effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
